

Technical Support Center: (R)-DZD1516 In Vivo Experiments

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Compound of Interest

Compound Name: (R)-DZD1516

Cat. No.: B12382435

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **(R)-DZD1516** in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their study designs and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-DZD1516** and what is its mechanism of action?

A1: **(R)-DZD1516** is an orally bioavailable, reversible, and highly selective inhibitor of the HER2 (human epidermal growth factor receptor 2) tyrosine kinase.^{[1][2]} Its primary mechanism of action is to bind to the ATP-binding site of the HER2 protein, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.^[1] This inhibition of HER2 signaling leads to the suppression of cell proliferation and induction of cell death in HER2-overexpressing tumor cells.^[1] A key feature of DZD1516 is its ability to penetrate the blood-brain barrier (BBB), making it a promising agent for treating HER2-positive cancers with central nervous system (CNS) metastases.^{[2][3][4]}

Q2: What is a good starting dose for in vivo mouse studies?

A2: Based on preclinical studies, effective doses in xenograft mouse models of HER2-positive breast cancer ranged from 100 mg/kg to 150 mg/kg, administered orally twice daily (BID).^[5] A dose of 50 mg/kg has also been shown to achieve significant target engagement in tumor tissue.^[6] The selection of a starting dose should be based on the specific tumor model and

experimental endpoints. For initial efficacy studies, a dose within the 100-150 mg/kg BID range is a reasonable starting point.

Q3: What level of anti-tumor activity can be expected?

A3: In preclinical xenograft models, **(R)-DZD1516** has demonstrated significant anti-tumor activity. In a brain metastasis model, DZD1516 at 100 mg/kg and 150 mg/kg resulted in tumor growth inhibition (TGI) of 48% and 79%, respectively.[6] In a leptomeningeal metastasis model, the same doses resulted in TGI of 57% and 81%.[6] It is important to note that these results were in specific cell line-derived xenograft models, and efficacy may vary depending on the model system used.

Q4: How should **(R)-DZD1516** be formulated for oral administration in mice?

A4: While the specific vehicle used in the preclinical studies is not detailed in the provided search results, a common practice for oral gavage of small molecule inhibitors in mice is to formulate the compound in a suspension. Typical vehicles include 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a mixture of PEG400, Solutol HS 15, and water. It is crucial to determine the solubility and stability of DZD1516 in the chosen vehicle before initiating in vivo studies.

Q5: What are the known pharmacokinetic properties of DZD1516?

A5: DZD1516 exhibits good pharmacokinetic properties with excellent BBB penetration. In preclinical species, the unbound brain-to-plasma partition ratio ($K_{p,uu,brain}$) and unbound CSF-to-plasma partition ratio ($K_{p,uu,CSF}$) in rats were in the range of 0.57 to 0.87. In monkeys, the $K_{p,uu,CSF}$ was 4.1, indicating significant CNS penetration.[5] In humans, the mean $K_{p,uu,CSF}$ was 2.1.[2][3][4][5][7] The half-life in humans is approximately 13.4 to 22.5 hours, supporting twice-daily dosing.[8]

Data Summary Tables

Table 1: In Vitro Potency of DZD1516

Parameter	Cell Line	IC50 / GI50	Selectivity
pHER2 Inhibition	BT474C1	4.4 nM	>300-fold vs. pEGFR
pEGFR Inhibition	A431	1455 nM	
Cell Proliferation	HER2+ cells	~20 nM	
Cell Proliferation	A431 (EGFR-driven)	8867 nM	

Table 2: In Vivo Efficacy of DZD1516 in Mouse Xenograft Models

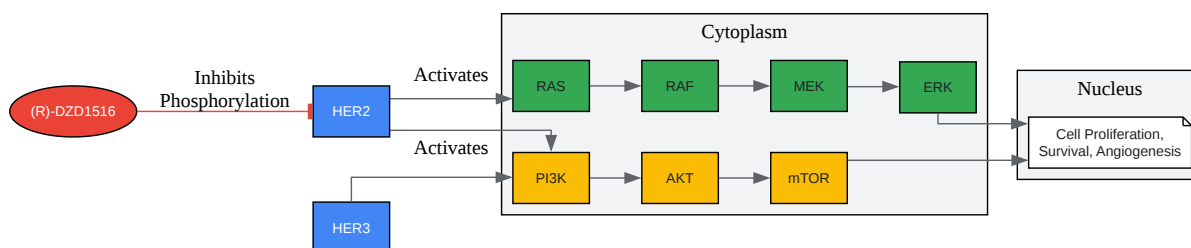
Model	Dose (Oral, BID)	Outcome
Brain Metastasis	100 mg/kg	48% Tumor Growth Inhibition (TGI)
Brain Metastasis	150 mg/kg	79% TGI
Leptomeningeal Metastasis	100 mg/kg	57% TGI
Leptomeningeal Metastasis	150 mg/kg	81% TGI

Table 3: Pharmacokinetic Parameters of DZD1516

Species	Parameter	Value
Rat	Kp,uu,brain / Kp,uu,CSF	0.57 - 0.87
Monkey	Kp,uu,CSF	4.1
Human	Kp,uu,CSF	2.1
Human	Half-life (t1/2)	13.4 - 22.5 hours

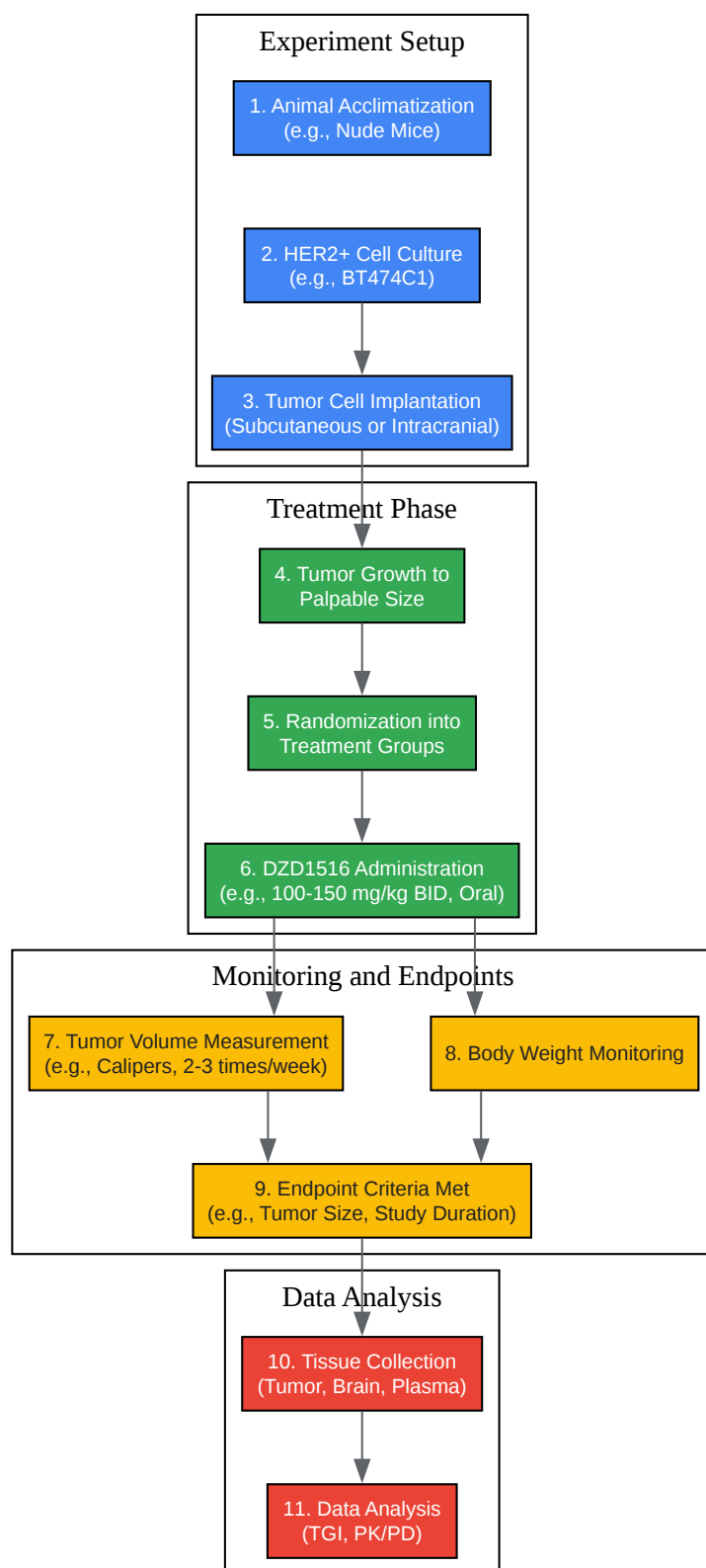
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the HER2 signaling pathway and a generalized experimental workflow for in vivo studies with **(R)-DZD1516**.



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Caption: HER2 Signaling Pathway and the inhibitory action of **(R)-DZD1516**.



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Caption: Generalized workflow for **(R)-DZD1516** in vivo xenograft experiments.

Experimental Protocols

The following is a generalized protocol for a subcutaneous xenograft study in mice, based on the available information and standard practices. This protocol should be adapted to specific experimental goals and institutional animal care and use guidelines.

Objective: To evaluate the in vivo anti-tumor efficacy of **(R)-DZD1516** in a HER2-positive breast cancer subcutaneous xenograft model.

Materials:

- **(R)-DZD1516**
- Vehicle for formulation (e.g., 0.5% CMC in sterile water)
- HER2-positive cancer cell line (e.g., BT474C1)
- Female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)
- Cell culture medium and supplements
- Matrigel (optional, for co-injection with cells)
- Sterile syringes and needles
- Oral gavage needles
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)

Methodology:

- Cell Culture:
 - Culture BT474C1 cells according to the supplier's recommendations.
 - Harvest cells during the logarithmic growth phase.

- Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5×10^7 cells/mL. For some models, mixing cells 1:1 with Matrigel can improve tumor take rate.
- Tumor Implantation:
 - Anesthetize the mice.
 - Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth and Monitoring:
 - Allow tumors to grow until they reach a mean volume of approximately 150-200 mm³.
 - Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.
 - Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
- Randomization and Treatment:
 - Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, DZD1516 100 mg/kg, DZD1516 150 mg/kg).
 - Prepare a fresh formulation of DZD1516 in the chosen vehicle daily.
 - Administer the assigned treatment orally via gavage twice daily (e.g., at 8 AM and 5 PM).
- Endpoint and Tissue Collection:
 - Continue treatment for the duration of the study (e.g., 21-28 days) or until the endpoint is reached.
 - Endpoints may include: tumor volume reaching a predetermined maximum size (e.g., 2000 mm³), significant body weight loss (>20%), or signs of distress.

- At the end of the study, euthanize the mice according to approved institutional protocols.
- Collect tumors, brains, and blood (for plasma) for downstream analysis (e.g., pharmacokinetics, pharmacodynamics, immunohistochemistry).

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Poor tumor take rate or slow growth	- Low cell viability- Insufficient cell number- Suboptimal injection technique	- Ensure high cell viability (>95%) before injection.- Consider co-injecting cells with Matrigel.- Optimize the injection technique to ensure subcutaneous delivery.
High variability in tumor size within groups	- Inconsistent cell injection- Tumors became too large before randomization	- Ensure a homogenous cell suspension and consistent injection volume.- Narrow the tumor size window for randomization.
Signs of toxicity (e.g., significant body weight loss, lethargy)	- Dose is too high for the chosen mouse strain- Formulation issues	- Reduce the dose or dosing frequency.- Evaluate the tolerability of the vehicle alone.- Ensure proper gavage technique to avoid injury.
Lack of expected efficacy	- Suboptimal dose or schedule- Poor drug exposure- Intrinsic or acquired resistance of the tumor model	- Perform a dose-response study.- Conduct pharmacokinetic analysis to confirm drug exposure in plasma and tumor tissue.- Verify HER2 expression levels in the xenograft tumors.

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